Formoterol-D6 Fumarate is a deuterated form of Formoterol, a long-acting beta-2 adrenergic agonist primarily used in the management of asthma and chronic obstructive pulmonary disease (COPD). The compound is characterized by its molecular formula and a molecular weight of approximately 816.96 g/mol. It is often utilized in pharmaceutical research, particularly in analytical method development and validation due to its isotopic labeling, which enhances the accuracy of quantification in complex biological matrices .
Formoterol-D6 Fumarate is classified as a pharmaceutical compound, specifically a beta-2 adrenergic agonist. It falls into the category of bronchodilators used for respiratory conditions. The compound is also categorized as an isotope-labeled compound, which is significant for research applications in pharmacokinetics and drug metabolism studies .
The synthesis of Formoterol-D6 Fumarate involves several steps that typically include the incorporation of deuterium into the Formoterol structure. This process can be achieved through various synthetic routes, often utilizing deuterated solvents or reagents during key steps to ensure that hydrogen atoms are replaced with deuterium.
The synthetic pathway generally starts with the preparation of the core structure of Formoterol, followed by selective deuteration. Techniques such as gas-phase deuteration or the use of deuterated reagents may be employed. The fumarate salt form is obtained through neutralization with fumaric acid, providing enhanced solubility and stability for pharmaceutical applications .
The molecular structure of Formoterol-D6 Fumarate can be represented as follows:
This structure highlights the presence of multiple functional groups that contribute to its pharmacological activity.
Formoterol-D6 Fumarate participates in various chemical reactions primarily related to its interaction with biological targets or during analytical processes. Key reactions include:
The stability and reactivity of Formoterol-D6 Fumarate can be influenced by environmental factors such as pH and temperature. Analytical methods like HPLC are often employed to monitor these reactions and validate methods for quantifying the compound in biological samples .
Formoterol acts as a long-acting beta-2 adrenergic agonist, binding to beta-2 receptors on bronchial smooth muscle cells. This binding leads to:
The pharmacodynamics of Formoterol indicate a prolonged duration of action compared to short-acting beta agonists, making it suitable for maintenance therapy in asthma and COPD management .
Relevant analyses such as thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) can provide further insights into thermal stability and phase transitions .
Formoterol-D6 Fumarate is extensively used in scientific research for:
Formoterol-D6 Fumarate is a deuterium-labeled salt with the molecular formula C42H40D12N4O12, corresponding to a molecular weight of 816.96 g/mol [1] [4] [8]. This formula integrates six deuterium atoms (D6) into the Formoterol moiety and a fumarate counterion. The isotopic enrichment exceeds 98% deuterium incorporation, ensuring minimal spectral interference from protiated species in analytical applications [6] [8]. The mass increase from deuterium substitution shifts the mass spectrometry signature, enabling precise differentiation from non-labeled Formoterol (C19H24N2O4; MW 344.41 g/mol).
Table 1: Isotopic Composition Comparison
Property | Formoterol-D6 Fumarate | Unlabeled Formoterol Fumarate |
---|---|---|
Molecular Formula | C42H40D12N4O12 | C19H24N2O4·C4H4O4 |
Molecular Weight | 816.96 g/mol | 408.42 g/mol |
CAS Number (Labeled) | 1020719-45-2 | - |
CAS Number (Unlabeled) | - | 43229-80-7 |
Deuterium Purity | >98% atom D | N/A |
Deuterium atoms are incorporated at the hexadeuteriomethyl groups of the 4-methoxyphenyl-1-methylethyl moiety (Fig. 1). The specific substitution pattern is −N−C(D3)(C6H4OCH3)−CD(H)−, corresponding to the 1,1,2,3,3,3-D6 notation [3] [6] [8]. This positions deuterium at:
Fig. 1: Deuterium Positions
Formoterol-D6 Backbone: ...−NH−C(CH<sub>3</sub>)(C<sub>6</sub>H<sub>4</sub>OCH<sub>3</sub>)−CH(CH<sub>3</sub>)− → ...−NH−C(CD<sub>3</sub>)(C<sub>6</sub>H<sub>4</sub>OCH<sub>3</sub>)−CD(CD<sub>3</sub>)−
This design minimizes metabolic cleavage at the alkylamine chain, as deuterium kinetic isotope effects reduce the rate of C−D bond oxidation by cytochrome P450 enzymes. Consequently, the labeled compound exhibits enhanced metabolic stability in pharmacokinetic studies [3] [8].
Formoterol-D6 exists as a dibasic fumarate salt with a 2:1 stoichiometry (Formoterol-D62·Fumarate). The protonation occurs at:
NMR Spectroscopy
Table 2: Key NMR Assignments
Group | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) | Multiplicity |
---|---|---|---|
Aromatic C−H | 6.8–7.4 | 110–155 | Multiplet |
Formamide −CHO | 8.10 | 162.5 | Singlet |
−OCH3 | 3.78 | 55.2 | Singlet |
Fumarate −CH=CH− | 6.65 | 135.1 | Singlet (trans) |
−C(CD3) | - | 42.1 | Quartet (JCD = 22 Hz) |
IR & Raman Spectroscopy
Appendix: Compound Nomenclature
Table 3: Systematic and Common Names
Identifier Type | Name | |
---|---|---|
IUPAC Name | (E)-But-2-enedioic acid; N-[2-hydroxy-5-[(1S)-1-hydroxy-2-[[(2S)-1-(4-methoxyphenyl)propan-2-yl-d6]amino]ethyl]phenyl]formamide (2:1) | |
Synonyms | (±)Formoterol-d6; Formoterol-D6 (major) Fumarate; NSC 299587; Foradil-D6 | |
Alternate Designations | (R,R)-(±)-N-[2-Hydroxy-5-[1-hydroxy-2-[[2-(4-methoxyphenyl)-1,1,2,3,3,3-d6-1-methylethyl]amino]ethyl]phenyl]-formamide fumarate | |
CAS Number (Labeled) | 1020719-45-2 | |
CAS Number (Unlabeled) | 43229-80-7 | |
Therapeutic Use | Internal standard for quantification of Formoterol in bioanalytical assays | [3] [5] [6] |
CAS No.: 52371-37-6
CAS No.: 102770-00-3
CAS No.: 1157-60-4
CAS No.: 113834-91-6
CAS No.: